molecular formula C12H17N3O2 B8729561 rel-(3S,5R)-3,5-Dimethyl-1-(4-nitrophenyl)piperazine

rel-(3S,5R)-3,5-Dimethyl-1-(4-nitrophenyl)piperazine

Cat. No. B8729561
M. Wt: 235.28 g/mol
InChI Key: UBLZWKCJZSDBGQ-AOOOYVTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(3S,5R)-3,5-Dimethyl-1-(4-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality rel-(3S,5R)-3,5-Dimethyl-1-(4-nitrophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rel-(3S,5R)-3,5-Dimethyl-1-(4-nitrophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

rel-(3S,5R)-3,5-Dimethyl-1-(4-nitrophenyl)piperazine

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

(3R,5S)-3,5-dimethyl-1-(4-nitrophenyl)piperazine

InChI

InChI=1S/C12H17N3O2/c1-9-7-14(8-10(2)13-9)11-3-5-12(6-4-11)15(16)17/h3-6,9-10,13H,7-8H2,1-2H3/t9-,10+

InChI Key

UBLZWKCJZSDBGQ-AOOOYVTPSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 1-fluoro-4-nitrobenzene (2.12 mL, 20 mmol) and potassium carbonate (3.5 g, 25 mmol) in DMSO (10 mL) was added 3,5-dimethyl-piperazine (2.5 g, 22 mmol). The mixture was stirred at 100° C. for 2 hours. After cooing down, the mixture was diluted with water (50 mL) and extracted with EtOAc (3×50 mL). The combined organic layers were washed with brine, dried with sodium sulfate (Na2SO4), and concentrated in vacuo to afford a yellow solid. Recrystallization from EtOAc/hexanes gave 3.9 g of 3,5-dimethyl-1-(4-nitro-phenyl)-piperazine, which was reduced via hydrogenation to give the title compound (purple solid, 3 g). 1H NMR (400 MHz, CDCl3) δ (ppm): 6.80 (d, J=8.8 Hz, 2H), 6.64 (d, J=8.8 Hz, 2H), 3.40 (br, 2H), 3.32 (d, J=9.5 Hz, 2H), 3.05 (m, 2H), 2.19 (t, J=10.5 Hz, 2H), 1.12 (s, 3H), 1.10 (s, 3H).
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2.12 mL
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